Bis-PEG3-NHS Ester Bis-PEG3-NHS Ester Bis-PEG3-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1314378-16-9
VCID: VC0521454
InChI: InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Molecular Formula: C18H24N2O11
Molecular Weight: 444.39

Bis-PEG3-NHS Ester

CAS No.: 1314378-16-9

Cat. No.: VC0521454

Molecular Formula: C18H24N2O11

Molecular Weight: 444.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis-PEG3-NHS Ester - 1314378-16-9

Specification

CAS No. 1314378-16-9
Molecular Formula C18H24N2O11
Molecular Weight 444.39
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2
Standard InChI Key OPGNUERFYQLUNP-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Bis-PEG3-NHS Ester, identified by CAS number 1314378-16-9, is a homobifunctional crosslinking reagent characterized by its dual N-hydroxysuccinimide ester groups connected by a polyethylene glycol chain containing three ethylene glycol units . The compound has a molecular formula of C18H24N2O11 with a precise molecular weight of 444.39 g/mol, making it a mid-sized molecule in the realm of bioconjugation reagents . Its IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate, which reflects its complex structure incorporating both the PEG spacer and the terminal NHS ester moieties . The compound features a distinctive chemical structure where each end of the PEG chain terminates as the N-hydroxysuccinimidyl ester of propionic acid, providing reactive sites for bioconjugation reactions .

The structural configuration of Bis-PEG3-NHS Ester contributes significantly to its functional properties in biochemical applications. The three-unit PEG spacer creates a flexible, hydrophilic bridge between the reactive NHS ester groups, imparting unique characteristics that distinguish it from other crosslinking reagents . This PEG spacer consists of a 13-atom chain spanning approximately 14.6 Å in length, providing sufficient distance for crosslinking applications while maintaining a relatively compact molecular profile . The canonical SMILES notation for this compound is C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O, which computationally represents its molecular structure and can be used for chemical database searches and structural analysis .

Physical characterization of Bis-PEG3-NHS Ester reveals it typically appears as a pale yellow or colorless oily matter at room temperature, reflecting its semi-solid nature under standard conditions . The compound has a predicted density of approximately 1.42±0.1 g/cm³ and a predicted boiling point of 577.4±60.0°C, though these properties are rarely relevant to its typical laboratory applications which focus on its reactivity rather than physical phase changes . Its InChI key, OPGNUERFYQLUNP-UHFFFAOYSA-N, serves as a unique identifier in chemical databases and provides a standardized way to reference this specific molecular structure across different information systems .

Spectroscopic and Analytical Properties

The spectroscopic properties of Bis-PEG3-NHS Ester play a crucial role in its characterization and purity assessment during synthesis and before application. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of characteristic proton signals corresponding to the succinimide rings, PEG chain, and connecting propanoate groups . Mass spectrometry analysis typically shows a molecular ion peak at approximately m/z 444.4, corresponding to its molecular weight, with fragmentation patterns that can help confirm structural integrity . Infrared spectroscopy of this compound exhibits distinctive absorption bands for the carbonyl groups of the NHS esters (typically around 1730-1750 cm⁻¹) and ether linkages of the PEG chain (approximately 1100-1150 cm⁻¹), providing additional confirmation of structural elements .

High-performance liquid chromatography (HPLC) analysis of Bis-PEG3-NHS Ester typically reveals a single major peak when the compound is of high purity, with commercial preparations generally specified at ≥98% purity . The compound's UV absorption profile shows maximum absorption in the range of 260-280 nm, primarily due to the n→π* transitions of the carbonyl groups present in the NHS ester moieties . These analytical characteristics are essential for researchers to verify the identity and quality of the reagent before use in sensitive bioconjugation applications where impurities could compromise experimental outcomes or product quality .

Reaction Mechanism and Chemical Behavior

Bis-PEG3-NHS Ester primarily functions through its ability to react with primary amine groups, forming stable amide bonds under mild physiological conditions . The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester, resulting in displacement of the N-hydroxysuccinimide leaving group and formation of a stable amide linkage . This chemistry allows the compound to effectively target the ε-amine groups of lysine residues in proteins and peptides, as well as the α-amine at the N-terminus, providing multiple potential conjugation sites on most protein targets . The reaction proceeds efficiently at pH 7.0-7.5, making it compatible with most biological systems and protein stability requirements .

A critical aspect of Bis-PEG3-NHS Ester's reaction behavior is the competing hydrolysis reaction that occurs in aqueous environments, where water molecules can attack the NHS ester groups, resulting in hydrolytic degradation that yields carboxylic acid terminal groups . This hydrolysis reaction represents the major competing pathway that can reduce conjugation efficiency, particularly in dilute protein solutions or at higher pH values where the rate of hydrolysis increases significantly . The half-life of NHS esters in aqueous solution is relatively short, typically ranging from minutes to a few hours depending on pH, temperature, and concentration, necessitating careful timing during conjugation reactions to maximize desired product formation .

The chemical reactivity of Bis-PEG3-NHS Ester is influenced by several factors including pH, temperature, and buffer composition. At pH values below 6.5, the reaction with amines proceeds slowly, while at pH values above 8.5, the rate of competing hydrolysis becomes prohibitively high . Temperature also affects both the desired conjugation reaction and competing hydrolysis, with increased temperatures accelerating both pathways, though often with different kinetic parameters . Buffer composition plays a crucial role as well, with phosphate, carbonate/bicarbonate, HEPES, and borate buffers being commonly used, while buffers containing primary amines (such as Tris or glycine) should be avoided as they will compete with the intended target molecules for reaction with the NHS ester groups .

Applications in Bioconjugation and Drug Development

Bis-PEG3-NHS Ester has emerged as a versatile tool in various bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) where it serves as a non-cleavable linker connecting antibodies to cytotoxic payloads . The compound's homobifunctional nature allows it to create crosslinks between different proteins or between different domains of the same protein, making it valuable for studying protein-protein interactions and protein structures . The PEG spacer element contributes significantly to the utility of these conjugates by enhancing aqueous solubility, reducing aggregation, and potentially decreasing immunogenicity of the resulting bioconjugates .

In protein labeling applications, Bis-PEG3-NHS Ester enables the attachment of fluorescent tags, affinity labels, or other functional groups to proteins for detection, purification, or tracking purposes . The relatively short PEG3 spacer (approximately 14.6 Å) provides sufficient distance to minimize steric hindrance between the protein and attached label while maintaining proximity for functional interactions . Researchers have utilized this reagent to create protein conjugates for various analytical techniques including fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA), where labeled proteins serve as detection reagents .

A particularly significant application of Bis-PEG3-NHS Ester lies in the development of antibody-drug conjugates for targeted cancer therapy, where the compound serves as a non-cleavable linker connecting monoclonal antibodies to cytotoxic drug payloads . The stability of the amide bonds formed through NHS ester chemistry helps ensure that the drug remains attached to the antibody during circulation, only releasing its cytotoxic effects after internalization and processing by target cancer cells . The PEG spacer component contributes to the pharmacokinetic properties of these conjugates, potentially extending circulation time and improving therapeutic efficacy .

Research Applications and Case Studies

Research applications of Bis-PEG3-NHS Ester extend beyond standard protein labeling to include advanced techniques in proteomics, structural biology, and drug delivery. In proteomics research, the compound has been utilized for chemical crosslinking mass spectrometry (XL-MS), where it creates covalent bridges between spatially proximal amino acid residues, providing valuable information about protein tertiary structure and protein-protein interaction interfaces . The defined length of the PEG3 spacer allows researchers to estimate the distance constraints between crosslinked residues, contributing to three-dimensional structural models .

Case studies demonstrating the utility of Bis-PEG3-NHS Ester include research on antibody-drug conjugates showing enhanced therapeutic efficacy against brain tumors, where mice treated with ADCs synthesized using this compound exhibited improved survival rates compared to those treated with conventional linkers. Additional research has employed this reagent for mapping nucleophilic hotspots in complex proteomes, revealing that the compound selectively modifies lysine residues and providing insights into protein surface accessibility and reactivity. These examples highlight the compound's versatility across different research domains and its contribution to advancing both basic science and therapeutic applications.

Comparative Analysis with Similar Compounds

Bis-PEG3-NHS Ester belongs to a family of PEG-based crosslinking reagents that vary primarily in the length of their PEG spacer, with Bis-PEG2-NHS Ester and Bis-PEG4-NHS Ester representing closely related analogs with shorter and longer spacers, respectively . The choice between these different PEG-length variants depends on the specific requirements of the application, with shorter spacers providing less flexibility but potentially reducing the risk of aggregation or precipitation in certain contexts . The three-unit PEG spacer in Bis-PEG3-NHS Ester offers a balanced intermediate option that is suitable for many standard bioconjugation protocols .

A more substantial contrast exists between Bis-PEG3-NHS Ester and discrete PEG (dPEG) variants such as Bis-dPEG13-NHS ester, which features a much longer 13-unit PEG chain spanning approximately 50.1 Å . These longer variants provide extended reach for crosslinking more distant reactive sites and may offer enhanced solubility properties, though at the cost of increased molecular weight and potentially altered pharmacokinetics in biological systems . The selection between different PEG length variants allows researchers to fine-tune crosslinking distance and solubility characteristics based on specific experimental requirements .

Beyond PEG length variations, Bis-PEG3-NHS Ester can be compared with functionally related compounds such as N-Boc-N-bis(PEG3-NHS ester), which incorporates a Boc-protected amine group that can be selectively deprotected to provide an additional reactive site . This branched variant offers more complex conjugation possibilities, allowing for the synthesis of heterobifunctional conjugates through sequential deprotection and coupling reactions . The table below summarizes key properties of Bis-PEG3-NHS Ester and related compounds, highlighting their comparative characteristics and potential applications.

Table 1: Comparative Properties of Bis-PEG3-NHS Ester and Related Compounds

Compound NameMolecular Weight (g/mol)PEG UnitsSpacer Length (Å)Key FeaturesPrimary Applications
Bis-PEG3-NHS Ester444.39314.6Balanced solubility and length; HomobifunctionalProtein crosslinking; ADC development
Bis-PEG2-NHS Ester~4002ShorterReduced flexibility; Lower solubilityCompact crosslinking applications
Bis-PEG4-NHS Ester~4884LongerIncreased flexibility; Enhanced solubilityApplications requiring greater distance
Bis-dPEG13-NHS Ester~9001350.1Significantly extended reach; High solubilityLong-distance crosslinking; Enhanced solubility requirements
N-Boc-N-bis(PEG3-NHS ester)~5443Similar to PEG3Branched structure; Protected amine groupSequential conjugation; Heterobifunctional applications

This comparative analysis illustrates how Bis-PEG3-NHS Ester fits within a spectrum of related reagents, each offering specific advantages for particular bioconjugation challenges . The selection of the appropriate crosslinker depends on factors including the distance between reactive sites, solubility requirements, steric considerations, and the complexity of the desired conjugate . The three-unit PEG spacer in Bis-PEG3-NHS Ester provides a versatile intermediate option suitable for many standard applications while offering enhanced aqueous solubility compared to non-PEG crosslinkers .

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